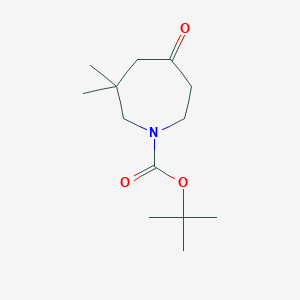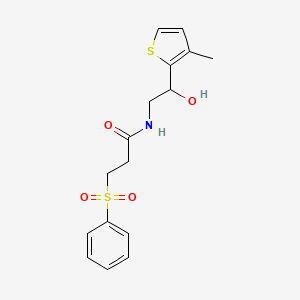
N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-3-(phenylsulfonyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-3-(phenylsulfonyl)propanamide, also known as PHT-427, is a novel small molecule inhibitor that has been shown to have potential therapeutic applications in cancer treatment. It is a selective inhibitor of Akt, a protein kinase that plays a critical role in the regulation of cell survival and proliferation.
Wissenschaftliche Forschungsanwendungen
Reactivity and Chemical Synthesis
Sulfonyl compounds are known for their reactivity and utility in chemical synthesis. For example, N-Ethyl-5-phenylisoxazolium 3-sulfonate has been used as a reagent for nucleophilic side chains of proteins, demonstrating the potential of sulfonyl compounds for specific modifications in biochemical research (Kathryn. Llamas et al., 1986). This reactivity could suggest that N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-3-(phenylsulfonyl)propanamide may serve as a valuable reagent in the synthesis or modification of biomolecules.
Drug Metabolism
The study of drug metabolism often involves sulfonyl compounds due to their diverse metabolic pathways and interactions. For instance, the application of biocatalysis to drug metabolism highlights the complexity of sulfonyl compound transformations and their potential to generate metabolites with unique biological activities (M. Zmijewski et al., 2006). This context suggests that this compound could be a candidate for metabolic studies to understand its transformation and potential biological effects.
Antiproliferative Activity
The synthesis of sulfonamide derivatives has been explored for antiproliferative agents, demonstrating the biological significance of sulfonyl-containing compounds in medical research (Chandrakant Pawar et al., 2018). This implies that this compound might also have potential applications in the development of new therapeutic agents, particularly in cancer research.
Eigenschaften
IUPAC Name |
3-(benzenesulfonyl)-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4S2/c1-12-7-9-22-16(12)14(18)11-17-15(19)8-10-23(20,21)13-5-3-2-4-6-13/h2-7,9,14,18H,8,10-11H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWVVFRUVLLHINF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(CNC(=O)CCS(=O)(=O)C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

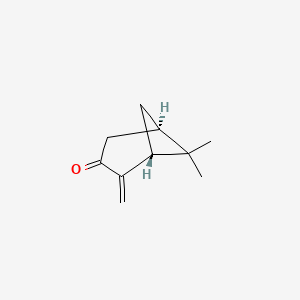
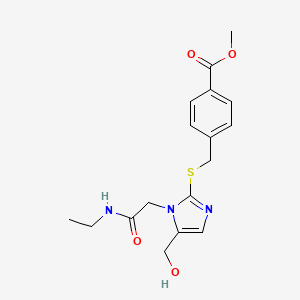
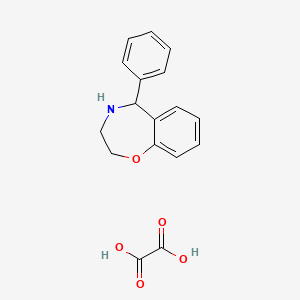
![[2-(2-Bromo-4-nitroanilino)-2-oxoethyl] 2,6-dichloropyridine-4-carboxylate](/img/structure/B2564395.png)
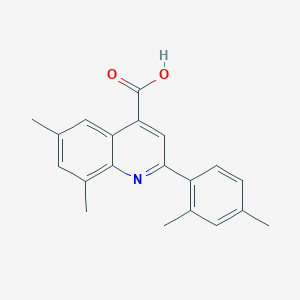
![1-Isopropyl-4-(4-{[4-(2-methylphenyl)piperazin-1-yl]carbonyl}benzyl)piperazine-2,3-dione](/img/structure/B2564398.png)
![Tert-butyl 3-{[2-(tert-butoxy)-2-oxoethyl]amino}pyrrolidine-1-carboxylate](/img/structure/B2564399.png)
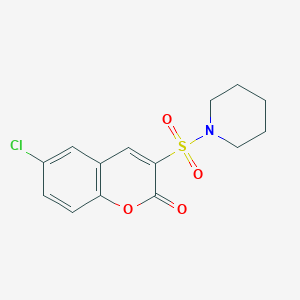
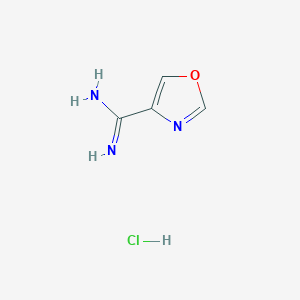
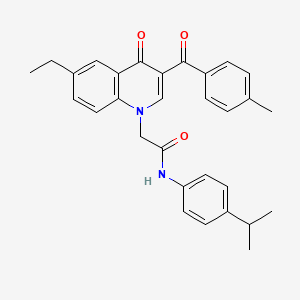
![3,5-di-tert-butyl-4-[(1E)-[2-(quinolin-8-yl)hydrazin-1-ylidene]methyl]phenol](/img/structure/B2564404.png)
![6-Acetyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2564405.png)
![9-(3-chlorophenyl)-3-isopentyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2564406.png)
